Oroxin B
Overview
Description
Oroxin B, also known as Baicalein 7-O-β-gentiobioside, is a flavonoid compound extracted from the traditional Chinese herbal medicine Oroxylum indicum (L.) Vent . This compound has garnered significant attention due to its potent biological activities, including anti-tumor, anti-inflammatory, and anti-osteoporosis effects .
Mechanism of Action
Target of Action
Oroxin B (OB) is a flavonoid compound extracted from the traditional Chinese herbal medicine Oroxylum indicum (Linn.) Vent . The primary targets of this compound include PTEN , COX-2 , VEGF , PI3K , and p-AKT . These targets play crucial roles in various cellular processes, including cell growth, proliferation, survival, and angiogenesis.
Mode of Action
This compound interacts with its targets by upregulating PTEN and downregulating COX-2, VEGF, PI3K, and p-AKT . This results in the induction of early apoptosis in liver cancer cells . Additionally, this compound selectively induces tumor-suppressive ER stress in malignant lymphoma cells .
Biochemical Pathways
The affected pathways include the PTEN/PI3K/AKT pathway . The upregulation of PTEN and downregulation of PI3K and p-AKT by this compound lead to the inactivation of this pathway . This inactivation results in the induction of apoptosis in cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis in liver cancer cells . It also induces tumor-suppressive ER stress in malignant lymphoma cells . In addition, this compound has been found to inhibit osteoclast formation and bone resorption function in vitro, and it prevents ovariectomy-induced bone loss by inhibiting osteoclast formation and activity in mice .
Biochemical Analysis
Biochemical Properties
Oroxin B interacts with several enzymes and proteins, playing a crucial role in biochemical reactions . It upregulates PTEN and downregulates COX-2, VEGF, PI3K, and p-AKT . These interactions contribute to its significant inhibitory effect on liver cancer cells .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces early apoptosis in liver cancer cells and malignant lymphoma cells . It also exerts tumor-suppressive ER stress in malignant lymphoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It positively regulates the PTEN gene and inactivates the PI3K/Akt signaling pathway by down-regulating the expression of microRNA-221 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently underexplored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to inhibit osteoclast formation and bone resorption function in a dose-dependent manner . Specific information on threshold effects and toxic or adverse effects at high doses is currently underexplored .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . Specific information on these interactions and effects is currently underexplored .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently underexplored .
Subcellular Localization
Information on the subcellular localization of this compound and any effects on its activity or function is currently underexplored .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oroxin B is primarily isolated from the plant Oroxylum indicum. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The plant material is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Oroxylum indicum using similar methods as described above. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and solvent systems .
Chemical Reactions Analysis
Types of Reactions: Oroxin B undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Oroxin B has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLVXFWJCKKDW-IJTBWITGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312120 | |
Record name | Baicalein 7-O-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114482-86-9 | |
Record name | Baicalein 7-O-diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114482-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baicalein 7-O-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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